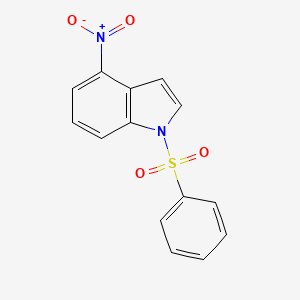

4-nitro-1-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O4S |

|---|---|

Molecular Weight |

302.31 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-nitroindole |

InChI |

InChI=1S/C14H10N2O4S/c17-16(18)14-8-4-7-13-12(14)9-10-15(13)21(19,20)11-5-2-1-3-6-11/h1-10H |

InChI Key |

IXFDFHBVHBVZBR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Nitro 1 Phenylsulfonyl 1h Indole Analogues

Reactivity Profiling of Electron-Deficient Indoles

The chemical behavior of the indole (B1671886) nucleus is profoundly altered by the presence of strong electron-withdrawing groups (EWGs). In 4-nitro-1-(phenylsulfonyl)-1H-indole, both the 4-nitro group (-NO₂) and the 1-phenylsulfonyl group (-SO₂Ph) exert a significant deactivating effect on the indole ring system.

The nitro group at the C4 position withdraws electron density from the bicyclic ring system through both inductive (-I) and resonance (-R) effects. aakash.ac.in Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. minia.edu.eg Through resonance, the nitro group delocalizes the π-electrons of the indole ring, creating regions of significant positive charge (electron deficiency) on the ring carbons, particularly those ortho and para to its position. aakash.ac.inlibretexts.org

Similarly, the phenylsulfonyl group attached to the indole nitrogen (N1) is a powerful EWG. The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms and a phenyl ring, strongly withdraws electron density from the nitrogen atom. nih.gov This N-sulfonylation significantly reduces the lone pair availability of the indole nitrogen for donation into the pyrrole (B145914) ring, a key feature that defines the classical electron-rich nature of unsubstituted indoles. rsc.orgresearchgate.net This reduction in electron density on the nitrogen atom further deactivates the entire indole core toward traditional electrophilic attack.

The combined influence of these two groups transforms the indole from a nucleophilic, electron-rich heterocycle into an electrophilic, electron-deficient system. researchgate.net This electronic reversal, often termed "umpolung," fundamentally changes the molecule's reactivity profile, making it susceptible to attack by nucleophiles rather than electrophiles. researchgate.net

The reactivity of electron-deficient indoles like this compound stands in stark contrast to that of unsubstituted or electron-rich indoles. Standard indoles are characterized by their high electron density, particularly at the C3 position, making them excellent nucleophiles. nih.gov Their canonical reactions involve electrophilic aromatic substitution, where electrophiles are preferentially attacked by the C3 carbon. nih.govyoutube.com

In contrast, the presence of the nitro and phenylsulfonyl groups reverses this intrinsic nucleophilicity. rsc.orgresearchgate.net The indole ring becomes an electrophilic partner in reactions. This altered reactivity profile means that instead of reacting with electrophiles, these molecules readily engage with a wide range of electron-rich species and nucleophiles. researchgate.net While electrophilic addition to a standard indole would occur at C3, electron-deficient indoles undergo nucleophilic attack, often directed towards the C2 or C3 positions. nih.gov

| Property | Electron-Rich Indoles (e.g., Indole) | Electron-Deficient Indoles (e.g., this compound) |

|---|---|---|

| Electronic Nature | Nucleophilic / Electron-Rich | Electrophilic / Electron-Poor |

| Primary Reactive Site | C3 Position | C2 / C3 Positions |

| Typical Reaction Partner | Electrophiles | Nucleophiles |

| Canonical Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Addition / Substitution |

Nucleophilic Addition and Substitution Reactions at the Indole Core

The electron-deficient nature of the C2-C3 double bond in nitro- and sulfonyl-substituted indoles makes it a prime target for nucleophilic attack. The regioselectivity of this attack is governed by the specific substitution pattern and the nature of the nucleophile. For indoles bearing EWGs, the attack can occur at either the C2 or C3 position, leading to dearomatized intermediates that can then undergo further transformations. rsc.orgresearchgate.net

In many cases involving 3-nitroindoles, nucleophilic attack is directed to the C2 position. rsc.org This leads to the formation of an intermediate where the negative charge is stabilized by the adjacent C3-nitro group. However, the precise regioselectivity can be complex. Density functional theory (DFT) calculations on related systems have shown that the energy barriers for radical attack at C2 and C3 can be quite similar, suggesting that subtle electronic or steric factors can influence the outcome. nih.govnih.gov For this compound, the C2 and C3 positions are both activated towards nucleophilic attack due to the combined electron-withdrawing effects of the substituents.

The N-phenylsulfonyl group not only serves as a potent activating group but can also function as a leaving group in certain nucleophilic substitution reactions. nih.gov This reactivity is particularly notable in cine-substitution reactions. In this type of transformation, the nucleophile attacks an adjacent, unsubstituted carbon (e.g., C2), and the N-sulfonyl group is subsequently eliminated along with the C2 proton, resulting in a formal substitution where the leaving group is not directly attached to the site of attack. researchgate.net

This process is predicated on the ability of the sulfonyl group to stabilize an anionic intermediate and its capacity to be eliminated as a sulfinate anion (PhSO₂⁻), which is a good leaving group. researchgate.net This pathway provides a powerful method for the C2-functionalization of the indole ring, a transformation that is challenging to achieve through classical indole chemistry. The reaction of N-sulfonylindoles with primary alkoxide nucleophiles, for example, proceeds well to generate 2-alkoxy-3-substituted indoles via a cine-substitution mechanism. researchgate.net

Organometallic reagents, being powerful carbon nucleophiles, are highly effective for creating new carbon-carbon bonds with electron-deficient indoles. libretexts.org

Organolithium Reagents : These are highly reactive, hard nucleophiles that readily add to the activated C2-C3 double bond of electron-poor indoles. organicchemistrydata.orgwikipedia.org The reaction typically involves the nucleophilic addition of the alkyl or aryl group from the organolithium compound to either the C2 or C3 position. researchgate.netchemistrysteps.com The resulting anionic intermediate can be quenched with an electrophile (e.g., a proton source) to yield a substituted indoline (B122111) or can undergo further reactions. Due to their high basicity, side reactions such as deprotonation can sometimes compete with nucleophilic addition. libretexts.org

Organocuprates : Gilman reagents (lithium dialkylcuprates, R₂CuLi) and other organocuprates are softer nucleophiles compared to organolithium reagents. chem-station.commasterorganicchemistry.com They are particularly well-suited for conjugate addition (1,4-addition) reactions with α,β-unsaturated systems. wikipedia.orgresearchgate.net In the context of this compound, the C2-C3 bond within the electron-deficient pyrrole ring behaves analogously to an α,β-unsaturated system. Organocuprates can therefore add selectively to this system, often with high regioselectivity, to introduce an alkyl or aryl group at the β-position (C3), affording functionalized indoline derivatives after workup. masterorganicchemistry.com

| Organometallic Reagent | Nucleophile Type | Typical Reaction with Electron-Deficient Indoles | Common Product Type |

|---|---|---|---|

| Organolithium (RLi) | Hard | Direct Nucleophilic Addition | Substituted Indolines |

| Organocuprate (R₂CuLi) | Soft | Conjugate (1,4-like) Addition | C3-Functionalized Indolines |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of Indole

Electrophilic aromatic substitution on the benzene portion of the indole ring is heavily influenced by the deactivating nature of the attached pyrrole ring (fused at C4 and C7a) and the potent electron-withdrawing nitro group at the C4 position. These groups reduce the electron density of the carbocyclic ring, making it less susceptible to attack by electrophiles compared to benzene itself.

The halogenation of N-sulfonylindoles is a viable method for introducing halogen atoms onto the indole framework. For typical electrophilic aromatic halogenations, a Lewis acid catalyst is often required for less reactive substrates. wikipedia.org The regioselectivity is governed by the directing effects of the existing substituents. In the case of this compound, the benzene ring is substituted at C4 with a nitro group and at C7 with the nitrogen atom of the pyrrole ring.

The regiochemical outcome of halogenation on the this compound benzene ring would be predicted by considering the directing effects of the nitro group and the fused ring system. The nitro group at C4 directs incoming electrophiles to the C5 and C7 positions (meta to itself). However, C7 is a bridgehead atom. Therefore, substitution is directed primarily towards the C5 position. The position ortho to the nitro group (C5) and the position para to the pyrrole nitrogen's influence (C6) are potential sites. Given the strong meta-directing effect of the nitro group, substitution at C5 is electronically favored. However, steric hindrance from the adjacent nitro group could play a role. Halogenation at C6 would be meta to the C4-nitro group and para to the C7-bridgehead. Precise regioselectivity would likely require specific catalytic conditions to overcome the high deactivation of the ring. researchgate.net

Table 1: Predicted Regioselectivity of Halogenation on this compound

| Position | Electronic Effect of Nitro Group (C4) | Predicted Outcome | Rationale |

|---|---|---|---|

| C5 | Meta | Favorable | The nitro group strongly directs meta-substitution. |

| C6 | Ortho/Para | Less Favorable | Less electronically favored due to the meta-directing nitro group. |

| C7 | Meta | Unlikely | Bridgehead position, sterically inaccessible for substitution. |

Introducing a second nitro group onto the benzene ring of this compound is an exceptionally challenging transformation. The presence of two potent electron-withdrawing groups (the existing 4-nitro and the N-phenylsulfonyl groups) renders the entire heterocyclic system highly deactivated towards further electrophilic aromatic substitution. rsc.org

In principle, the directing effects of the substituents would govern the position of any subsequent nitration. The 4-nitro group directs incoming electrophiles to the meta positions (C5 and C7). The N-phenylsulfonyl group also deactivates the ring. The combined effect is a significant reduction in reactivity. If the reaction were to proceed under harsh conditions (e.g., strong nitrating mixtures like fuming HNO₃/H₂SO₄), the substitution would be expected to occur at the least deactivated position available, which is meta to the existing nitro group. doubtnut.com Therefore, the most likely product would be the 4,6-dinitro-1-(phenylsulfonyl)-1H-indole, as substitution at C5 would place the incoming nitro group between two existing substituents, which is sterically hindered. Control over such a reaction would be difficult, with a high probability of decomposition or failure to react. rsc.org

Cycloaddition Reactions

The electron-deficient nature of the C2=C3 double bond in N-sulfonylated nitroindoles makes them excellent substrates for cycloaddition reactions where the indole acts as the electron-poor component. researchgate.netresearchgate.net

1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles from a 1,3-dipole and a dipolarophile. wikipedia.orgmdpi.com Indoles bearing electron-withdrawing groups, such as 3-nitroindoles, are effective dipolarophiles. researchgate.netacs.org The C2=C3 bond of this compound is similarly activated by the N-sulfonyl group, making it susceptible to reaction with various 1,3-dipoles like azides, nitrile oxides, and azomethine ylides. frontiersin.orgraineslab.com

These reactions provide a direct route to complex, fused pyrrolo[1,2-a]indole or related polycyclic frameworks. The reaction is typically concerted and stereospecific, allowing for the construction of multiple stereocenters with high control. acs.orgfrontiersin.org The regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org While typical indoles are poor dienophiles, the presence of electron-withdrawing groups on the indole nucleus enhances their reactivity in normal-electron-demand Diels-Alder reactions. Indoles substituted with nitro and phenylsulfonyl groups can act as dienophiles, reacting with electron-rich dienes. researchgate.netnih.gov

Research on the closely related 3-nitro-1-(phenylsulfonyl)indole has shown its capability to undergo Diels-Alder reactions with dienes like trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene. researchgate.net This reaction leads to the formation of a tetrahydrocarbazole skeleton after initial cycloaddition. It is expected that this compound would exhibit similar reactivity, with the C2-C3 double bond serving as the dienophile. This transformation is a key step in building complex, fused heterocyclic systems, which are prevalent in natural products. nih.govyale.eduorganic-chemistry.org

Table 2: Cycloaddition Reactions of Electron-Deficient Indole Analogues

| Reaction Type | Role of Indole | Reactant Partner | Product Type | Reference Example |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Dipolarophile | Azomethine Ylide | Pyrroloindoline | Catalytic asymmetric dearomative [3 + 2] cycloaddition of 3-nitroindoles. acs.org |

| Diels-Alder Reaction | Dienophile | Electron-rich Diene | Tetrahydrocarbazole | Reaction of 3-nitro-1-(phenylsulfonyl)indole with a silyloxy diene. researchgate.net |

Reductive Transformations of the Nitro Group

The nitro group is a versatile functional group primarily because it can be reduced to various other nitrogen-containing functionalities, most commonly the amino group. sci-hub.se The reduction of the 4-nitro group in this compound can be achieved using a variety of standard reducing agents. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. sci-hub.sewikipedia.org This method is generally clean and high-yielding.

Metal Reductants in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for reducing nitroarenes to anilines. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or hydrazine, in the presence of a catalyst (e.g., Pd/C). It avoids the need for high-pressure hydrogen gas. sci-hub.st

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of nitro groups. wikipedia.org

The product of complete reduction is 4-amino-1-(phenylsulfonyl)-1H-indole. This amino-indole derivative is a valuable synthetic intermediate, as the amino group can be further functionalized, for example, through diazotization followed by Sandmeyer reactions or through acylation to form amides.

Partial reduction of the nitro group to intermediate oxidation states, such as the nitroso or hydroxylamine (B1172632) stage, is also possible by carefully selecting the reducing agent and controlling the reaction conditions. mdpi.com For instance, zinc dust in the presence of ammonium chloride is often used to convert nitro compounds to hydroxylamines. wikipedia.orgmdpi.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product Oxidation State | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Amine | H₂ atmosphere, solvent (e.g., EtOH, EtOAc) | Highly efficient and clean; can sometimes affect other reducible groups. sci-hub.se |

| Fe, HCl | Amine | Reflux in acidic aqueous solution | Classic, cost-effective method. wikipedia.org |

| SnCl₂, HCl | Amine | Acidic solution | A common laboratory-scale method. wikipedia.org |

| NaBH₄, Catalyst | Amine | Varies with catalyst system | Can offer high selectivity. nih.gov |

| Zn, NH₄Cl | Hydroxylamine | Aqueous solution, often at room temperature | Allows for partial reduction. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-nitro-1-(phenylsulfonyl)-1H-indole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and differentiating it from its various isomers (e.g., 5-nitro, 6-nitro, or 7-nitro isomers). The distinct electronic effects of the nitro group at the C4 position induce unique chemical shifts in the adjacent protons and carbons, creating a specific spectral fingerprint.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The signals from the indole (B1671886) ring and the phenylsulfonyl group appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific coupling patterns and chemical shifts are diagnostic for the 4-nitro substitution pattern. For instance, the proton at the C5 position is influenced by the adjacent nitro group, often resulting in a downfield shift. Analysis of related N-phenylsulfonyl indoles allows for the prediction of the spectral features.

Table 1: Representative ¹H NMR Data for Substituted 1-(Phenylsulfonyl)-1H-indoles Data for illustrative purposes based on similar compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole H-2 | 7.5 - 7.7 | d | ~3.5 |

| Indole H-3 | 6.6 - 6.8 | d | ~3.5 |

| Indole H-5 | 7.9 - 8.1 | dd | ~8.0, 1.0 |

| Indole H-6 | 7.3 - 7.5 | t | ~8.0 |

| Indole H-7 | 8.2 - 8.4 | dd | ~8.0, 1.0 |

| Phenyl H-2', H-6' | 7.8 - 8.0 | m | |

| Phenyl H-3', H-5' | 7.4 - 7.6 | m |

Note: The exact chemical shifts for this compound will vary based on solvent and experimental conditions. The presence of the C4-nitro group significantly impacts the chemical shifts of H-5 and H-3.

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton. The carbon atom directly attached to the nitro group (C-4) experiences a significant downfield shift due to the group's electron-withdrawing nature. The remaining indole and phenyl carbons can be assigned based on their chemical shifts and by using advanced NMR techniques like HSQC and HMBC.

Table 2: Representative ¹³C NMR Data for Substituted 1-(Phenylsulfonyl)-1H-indoles Data for illustrative purposes based on similar compounds.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | 125 - 127 |

| Indole C-3 | 108 - 110 |

| Indole C-3a | 130 - 132 |

| Indole C-4 | 143 - 145 |

| Indole C-5 | 118 - 120 |

| Indole C-6 | 122 - 124 |

| Indole C-7 | 115 - 117 |

| Indole C-7a | 135 - 137 |

| Phenyl C-1' | 138 - 140 |

| Phenyl C-2', C-6' | 127 - 129 |

| Phenyl C-3', C-5' | 129 - 131 |

Note: The C-4 signal is expected to be significantly deshielded in the target compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

FTIR Spectroscopy: The Fourier-Transform Infrared (FTIR) spectrum of this compound is characterized by strong absorption bands corresponding to the nitro (NO₂) and sulfonyl (SO₂) groups. The asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. researchgate.net The sulfonyl group also exhibits characteristic strong stretching bands for the S=O bonds, generally found in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching vibration of the nitro group gives a particularly strong and characteristic Raman peak, often observed around 1330-1350 cm⁻¹. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations from both the indole and phenyl rings are also readily identified. spectroscopyonline.comchemicalbook.com This technique is valuable for studying conformational properties and intermolecular interactions in the solid state.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1380 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1190 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₄H₁₀N₂O₄S), HRMS provides an exact mass measurement that can be compared to the calculated theoretical mass. This confirmation is crucial for verifying the identity of the synthesized compound and distinguishing it from any potential impurities or byproducts with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, offering a precise three-dimensional map of atomic positions in the solid state. This technique allows for the direct measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

For related 1-(phenylsulfonyl)-1H-indole derivatives, crystallographic studies consistently show a distorted tetrahedral geometry around the sulfur atom. nih.gov The packing of these molecules in the crystal is typically governed by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking interactions, which link the molecules into a stable three-dimensional structure. nih.gov

A key structural feature of N-phenylsulfonyl indoles is the relative orientation of the indole and phenyl rings. X-ray diffraction studies on analogous compounds show that these two ring systems are not coplanar. nih.govnih.gov The dihedral angle between the mean plane of the indole system and the phenyl ring is typically large, often in the range of 75° to 90°. nih.govnih.gov For instance, in 4-Bromomethyl-1-phenylsulfonyl-1H-indole, this angle is 88.19°, indicating the rings are nearly perpendicular to each other. nih.gov This orthogonal arrangement is a result of steric hindrance and electronic effects, minimizing repulsion between the two aromatic systems. The nitro group at the C4 position is expected to be nearly coplanar with the indole ring to maximize resonance stabilization.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-nitro-1-(phenylsulfonyl)-1H-indole |

| 6-nitro-1-(phenylsulfonyl)-1H-indole |

| 7-nitro-1-(phenylsulfonyl)-1H-indole |

| 4-Bromomethyl-1-phenylsulfonyl-1H-indole |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde |

Characterization of Crystal Packing and Hydrogen Bonding Networks

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal packing and hydrogen bonding networks for this compound. Detailed research findings, including crystallographic data tables and an in-depth analysis of its specific intermolecular interactions, are not available in the reviewed sources. Therefore, a detailed discussion on the experimentally determined crystal structure and hydrogen bonding of this specific compound cannot be provided at this time.

Theoretical and Computational Investigations of 4 Nitro 1 Phenylsulfonyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP)

Quantum chemical calculations are instrumental in modern chemical research for predicting molecular properties. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional within DFT that combines theoretical precision with computational efficiency, making it suitable for analyzing complex organic molecules like 4-nitro-1-(phenylsulfonyl)-1H-indole.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT with the B3LYP functional, a theoretical model of the this compound molecule is built, and its energy is minimized by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation (a stationary point on the potential energy surface) is found.

This process yields a detailed picture of the molecule's geometry. For 1-(phenylsulfonyl)indole (B187392) derivatives, studies on similar crystal structures reveal that the phenyl ring of the sulfonyl group is typically oriented nearly perpendicular to the plane of the indole (B1671886) ring system. The optimization calculations for this compound would precisely determine this dihedral angle, as well as the planarity of the indole core and the geometry of the nitro and sulfonyl groups. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during this process.

The following table lists the key geometric parameters that are determined through geometry optimization.

| Parameter Type | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, S-O, N-O). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C, O-S-O). |

| Dihedral Angles | The angle between two planes defined by sets of four atoms, which describes the molecule's conformation (e.g., the twist between the indole and phenyl rings). |

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental results to validate the accuracy of the computational model. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of the N-O bonds in the nitro group or the S=O bonds in the sulfonyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. In a study on a related compound, {(4-nitrophenyl)sulfonyl}tryptophan, theoretical chemical shifts were calculated and showed agreement with experimental data, helping to assign the observed signals to specific protons and carbon atoms in the molecule. Such a comparison for this compound would help confirm its structural characterization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energies of the HOMO and LUMO orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial indicators of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized, as less energy is needed for electronic transitions.

For this compound, the presence of the electron-withdrawing nitro (-NO₂) and phenylsulfonyl (-SO₂Ph) groups is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a high potential for chemical reactivity. The analysis involves visualizing the distribution of the HOMO and LUMO across the molecule to see which regions are most involved in donating and accepting electrons.

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated, as shown in the table below.

| Descriptor | Formula | Chemical Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values, providing a guide to the molecule's reactive sites.

The MEP map allows for the straightforward identification of electron-rich and electron-poor regions:

Red/Yellow Regions: These areas indicate a negative electrostatic potential, are rich in electrons, and are characteristic of nucleophilic sites . These sites are prone to attack by electrophiles (electron-seeking species). For this compound, such regions are expected around the oxygen atoms of the nitro and sulfonyl groups.

Blue Regions: These areas indicate a positive electrostatic potential, are electron-deficient, and are characteristic of electrophilic sites . These sites are susceptible to attack by nucleophiles (nucleus-seeking species). Positive potentials are often found around hydrogen atoms.

Green Regions: These areas represent neutral or near-zero potential.

By analyzing the MEP map of this compound, one can predict the sites most likely to be involved in hydrogen bonding and other noncovalent interactions, which is crucial for understanding its potential biological activity and intermolecular interactions in a crystal lattice.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. This method is particularly effective for quantifying charge distribution and understanding the stabilizing effects of intramolecular interactions.

For This compound , an NBO analysis would be instrumental in delineating the electronic landscape shaped by the potent electron-withdrawing nature of both the nitro (NO₂) and phenylsulfonyl groups.

Charge Distribution: The NBO analysis would calculate the natural population analysis (NPA) charges on each atom. It is anticipated that the oxygen atoms of the nitro and sulfonyl groups would possess significant negative charges, while the nitrogen atom of the nitro group and the sulfur atom of the sulfonyl group would be highly electropositive. The distribution of charge on the indole and phenyl rings would also be significantly influenced by these substituents, leading to specific sites being more susceptible to electrophilic or nucleophilic attack.

In the case of This compound , significant intramolecular interactions are expected. The lone pair orbitals on the oxygen atoms of the nitro group would act as donors, delocalizing electron density into the antibonding π* orbitals of the indole ring. Similarly, the lone pairs on the sulfonyl oxygens would interact with the antibonding σ* orbitals of the adjacent S-N and S-C bonds. The π electrons of the aromatic rings can also act as donors to the antibonding orbitals of the substituent groups. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their importance.

A hypothetical table of selected NBO analysis results is presented below to illustrate the expected nature of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) in NO₂ | π* (N-C) in indole ring | High |

| LP (O) in SO₂ | σ* (S-N) | Moderate |

| π (C-C) in phenyl ring | σ* (S-C) | Moderate |

| π (C-C) in indole ring | π* (N-O) in NO₂ | High |

| Note: This table is illustrative and based on general chemical principles for similar compounds. Actual values would require specific DFT calculations. |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry, particularly with methods like Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a chemical transformation, including the structures of intermediates and transition states.

For This compound , computational studies could elucidate the mechanisms of several important reactions:

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group would activate the indole ring towards nucleophilic attack. Computational modeling could predict the most likely site of substitution by calculating the activation energy barriers for attack at different positions on the ring.

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation. DFT calculations could model the reaction pathway for this reduction, for instance, by catalytic hydrogenation. This would involve calculating the energies of intermediates where the nitro group is sequentially reduced, providing insights into the rate-determining step of the reaction.

Cleavage of the Phenylsulfonyl Group: The N-S bond of the sulfonamide can be cleaved under certain conditions. Mechanistic studies could explore the pathways for this deprotection reaction, comparing different reagents and conditions to determine the most efficient method.

These computational studies provide invaluable information on the feasibility and kinetics of various reaction pathways, guiding synthetic efforts and helping to understand the chemical reactivity of This compound .

Synthetic Utility and Applications in Complex Molecule Construction

Role as Building Blocks in the Synthesis of Fused Polycyclic Heterocycles

The rigid framework of 4-nitro-1-(phenylsulfonyl)-1H-indole is an excellent starting point for the construction of annulated systems, where new rings are fused to the indole (B1671886) core. The specific nature of the N-protecting group is often crucial in directing the outcome of these cyclization reactions.

The synthesis of pyrroloindole skeletons, which are present in numerous bioactive natural products, can be achieved using nitroindoles as substrates in the Barton-Zard pyrrole (B145914) synthesis. The regiochemical outcome of this reaction is highly dependent on the nature of the substituent on the indole nitrogen.

Research has shown that N-phenylsulfonyl-protected 3-nitroindoles undergo a distinctive rearrangement to yield pyrrolo[2,3-b]indoles. For instance, the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate in the presence of a base leads to the formation of ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This outcome is in stark contrast to the behavior of 3-nitroindoles bearing other N-protecting groups (such as acetyl, benzyl, or methoxymethyl), which yield the corresponding pyrrolo[3,4-b]indole (B14762832) isomers under the same conditions. researchgate.net The phenylsulfonyl group is uniquely capable of facilitating the fragmentation-rearrangement sequence required to form the pyrrolo[2,3-b]indole (B14758588) ring system. researchgate.net

| N-Protecting Group on 3-Nitroindole | Reagent | Base | Product | Yield | Ref |

| Phenylsulfonyl (on 5-chloro-3-nitroindole) | Ethyl isocyanoacetate | DBU | Pyrrolo[2,3-b]indole | - | researchgate.net |

| Benzyl | Ethyl isocyanoacetate | DBU | Pyrrolo[3,4-b]indole | 90% | researchgate.net |

| Methoxymethyl (MOM) | Ethyl isocyanoacetate | DBU | Pyrrolo[3,4-b]indole | 80% | researchgate.net |

This table illustrates the directing effect of the N-protecting group in the Barton-Zard reaction of 3-nitroindoles.

While the N-phenylsulfonyl group is instrumental in the synthesis of various fused indoles, the direct application of this compound for the synthesis of furo[3,4-b]indoles is not prominently documented in the surveyed literature. However, related N-phenylsulfonyl indole derivatives serve as effective precursors for such systems. For example, furo[3,4-b]indoles have been efficiently prepared from N-phenylsulfonyl-indole-3-carbaldehyde, highlighting the utility of the N-phenylsulfonyl moiety in facilitating the necessary synthetic transformations.

The construction of the carbazole (B46965) ring system, a structure found in many alkaloids and functional materials, can be accomplished using N-sulfonyl-nitroindoles. rsc.orgresearchgate.net A notable example involves the reaction of 3-nitro-1-(phenylsulfonyl)indole with a diene to construct a tetrahydrocarbazole derivative. researchgate.net This type of reaction, such as a Diels-Alder cycloaddition, builds the additional six-membered ring onto the indole framework, with the nitro and sulfonyl groups guiding the reactivity and stability of the intermediate species. researchgate.net

The synthesis of triazoloindoles directly from this compound is not described in the available literature. While methods exist for synthesizing N-sulfonyl-1,2,3-triazoles and for introducing triazole-containing substituents onto an indole ring, the specific annulation to form a triazolo[x,y-z]indole system from this particular starting material is not a reported pathway. researchgate.netrsc.orgnih.gov

Precursors for Further Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The nitro group on the aromatic ring of this compound is not merely a passive substituent; it can serve as a leaving group in certain palladium-catalyzed cross-coupling reactions. This "denitrative coupling" represents a modern strategy for C-C bond formation, providing an alternative to traditional methods that rely on aryl halides or triflates.

In this context, the Suzuki-Miyaura reaction can potentially be applied to this compound, where the nitro group at the C-4 position is replaced by an aryl, heteroaryl, or vinyl group from a boronic acid partner. This type of transformation has been demonstrated for other nitroarenes, where the C-NO₂ bond undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle. rsc.orgnih.gov This potential application would allow for the direct arylation of the indole C-4 position, opening a pathway to a wide array of 4-substituted indole derivatives that might be difficult to access otherwise.

Strategies for Constructing Diversely Substituted Indole Scaffolds

One of the most powerful applications of this compound is its use as a precursor to 4-aminoindoles. The nitro group can be readily and selectively reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or reduction with metals like tin or iron). The resulting 4-amino-1-(phenylsulfonyl)-1H-indole is a highly versatile intermediate. The amino group serves as a synthetic handle for a multitude of subsequent transformations:

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Amide and Sulfonamide Formation: The amine can be acylated or sulfonylated to form various amides and sulfonamides, respectively.

C-N Coupling Reactions: The amino group can participate in Buchwald-Hartwig and other cross-coupling reactions to form C-N bonds with aryl or alkyl partners.

Throughout these transformations, the N-phenylsulfonyl group serves as a robust protecting group, preventing unwanted side reactions at the indole nitrogen and stabilizing the indole core. This strategy has been effectively used in the synthesis of complex molecules such as (4-amino-1H-indol-6-yl)phosphonates from their corresponding 4-nitro precursors. researchgate.net

Application in the Construction of Advanced Organic Intermediates

The synthetic transformations described above underscore the role of this compound as a key starting material for advanced organic intermediates. The fused heterocycles derived from it, such as pyrrolo[2,3-b]indoles and carbazoles, are core structures in many pharmacologically active compounds, including antibiotics and antitumor agents. researchgate.net

Furthermore, derivatives of 1-(phenylsulfonyl)indole (B187392) are known to be valuable intermediates in the synthesis of natural products and potent enzyme inhibitors. nih.gov For example, related structures have been used to prepare the alkaloid bouchardatine (B14902813) and inhibitors of receptor tyrosine kinases. nih.gov The ability to use this compound to generate a variety of functionalized and annulated indole systems makes it a strategic component in the toolbox for medicinal and materials chemistry research. sigmaaldrich.com

Future Research Directions and Emerging Paradigms in Nitro Sulfonyl Indole Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-nitro-1-(phenylsulfonyl)-1H-indole and related structures will heavily emphasize the principles of green and sustainable chemistry. rsc.orgjsynthchem.com Current methods, while effective, often rely on harsh reagents, such as strong acids or metals, and may not be environmentally benign. rsc.org The development of novel synthetic strategies will aim to mitigate these drawbacks.

Future research will likely focus on:

Catalyst Innovation: A primary goal is the development of metal-free catalytic systems to circumvent the toxicity and cost associated with transition metals. rsc.org Research into organocatalysis and the use of reusable, heterogeneous catalysts, such as magnetic nanoparticles functionalized with catalytic moieties (e.g., SbCl3@Fe3O4/g-C3N4), represents a significant step towards greener processes. jsynthchem.com

Benign Reagents and Solvents: The replacement of hazardous reagents like concentrated nitric acid with milder, safer alternatives is a key objective. rsc.org For instance, methods using trifluoroacetyl nitrate, generated in situ, under non-acidic conditions are being explored for nitration. rsc.org The use of environmentally friendly solvents like ethanol (B145695) is also a critical aspect of sustainable synthesis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core tenet of green chemistry. Multicomponent reactions (MCRs), which combine several reactants in a single step to form a complex product, are exemplary of this approach and are being adapted for indole (B1671886) synthesis. rsc.org

Renewable Feedstocks: While a long-term goal, future syntheses may explore the use of bio-based starting materials, moving away from petroleum-derived precursors to further enhance the sustainability profile of these compounds.

Exploration of Unconventional Reactivity Patterns

The unique electronic nature of this compound, characterized by the potent electron-withdrawing nitro and phenylsulfonyl groups, activates the indole core for novel chemical transformations. researchgate.netresearchgate.net While classical indole chemistry often involves electrophilic substitution, the presence of these substituents facilitates nucleophilic attack, an umpolung (reactivity reversal) of the indole's typical behavior. researchgate.netnih.gov

Emerging research paradigms in this area include:

Nucleophilic Addition and Cycloaddition: The electron-deficient double bond of the pyrrole (B145914) ring in sulfonylated nitroindoles is susceptible to nucleophilic addition and can participate in cycloaddition reactions like 1,3-dipolar cycloadditions and Diels-Alder reactions. researchgate.netresearchgate.netresearchgate.net Future work will likely expand the scope of nucleophiles and dienes/dipolarophiles used in these reactions to generate a wider variety of complex heterocyclic systems, such as pyrroloindoles and carbazoles. researchgate.netresearchgate.net

Vinylogous Imine Intermediates: Arenesulfonyl indoles can serve as precursors to highly reactive vinylogous imine intermediates, generated in situ under basic conditions through the elimination of the arenesulfinic acid group. nih.gov These intermediates readily react with a diverse range of nucleophiles, providing a powerful strategy for C-3 functionalization. Future exploration will focus on asymmetric catalysis to control the stereochemistry of these additions. nih.gov

Photocatalysis-Induced Transformations: The application of visible-light photocatalysis opens new avenues for reactivity. For example, light-induced 1,3-sulfonyl migration has been demonstrated in related systems, proceeding through a sulfonyl radical intermediate. acs.org Applying these conditions to this compound could unlock novel isomerization or functionalization pathways.

Isodesmic Reactions: The discovery of unusual isodesmic reactions, where chemical bonds are redistributed between substrates and products under mild conditions, presents a new frontier. researchgate.net Investigating whether the nitro-sulfonyl indole framework can undergo such intramolecular rearrangements could lead to the synthesis of novel polycyclic indole derivatives. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow and automated platforms is a transformative trend in modern organic chemistry. nih.govnih.gov These technologies offer enhanced safety, efficiency, scalability, and reproducibility, making them highly attractive for the synthesis of functional molecules like nitro-sulfonyl indoles. mdpi.comresearchgate.net

Key future developments will involve:

Continuous Flow Synthesis: Implementing the synthesis of this compound in continuous flow reactors can offer significant advantages. mdpi.com Flow systems allow for precise control over reaction parameters such as temperature and pressure, enabling the use of superheated solvents to dramatically reduce reaction times compared to batch processes. acs.orguc.pt This approach is particularly beneficial for handling potentially hazardous nitration reactions or unstable intermediates safely. acs.org

Automated Reaction Screening: Automation, for instance through acoustic droplet ejection (ADE) technology, allows for high-throughput screening of reaction conditions on a nanomole scale. nih.gov This miniaturized and accelerated approach can rapidly identify optimal catalysts, solvents, and reagents for the synthesis and functionalization of the nitro-sulfonyl indole scaffold, exploring a much larger chemical space than is practical with manual methods. nih.gov

Integrated Synthesis and Purification: Advanced flow chemistry setups can integrate reaction, workup, and purification steps into a single, continuous process. uc.pt The use of scavenger resins and in-line extraction can eliminate the need for traditional, time-consuming purification steps, leading to a more streamlined and efficient production of the target compound. uc.pt This integration is crucial for moving towards fully automated "synthesis-to-stock" platforms.

Advanced Spectroscopic and In Situ Mechanistic Probes

A profound understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques, particularly for real-time reaction monitoring, is a critical area of future research. researchgate.netsouthampton.ac.uk

Future investigations will leverage:

Transient Absorption Spectroscopy: This technique is invaluable for studying the properties and reactivity of short-lived excited states, such as the lowest excited triplet (T1) state of nitroindoles. nih.gov While not yet applied specifically to this compound, studies on related nitroindoles reveal a high oxidizing capacity and the potential for proton-coupled electron transfer, providing insights into its potential photochemical behavior. nih.gov

In Situ NMR and IR Spectroscopy: The integration of spectroscopic probes directly into reaction vessels (both batch and flow) allows for real-time monitoring of reactant consumption and product formation. researchgate.net This provides detailed kinetic data and can help identify transient intermediates that are crucial to the reaction mechanism, enabling rapid optimization.

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry are fundamental for characterizing products and intermediates. mdpi.com Coupling mass spectrometry with flow reactors can provide immediate feedback on reaction outcomes.

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to predict and interpret spectroscopic data. nih.govresearchgate.net By calculating theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, researchers can confidently assign experimental signals and validate the structures of newly synthesized compounds. nih.gov

Computational Design and Prediction of Novel Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. nih.gov For the nitro-sulfonyl indole family, computational methods offer the ability to predict properties, design novel derivatives, and elucidate complex reaction mechanisms from a theoretical standpoint.

Future research will increasingly rely on:

Density Functional Theory (DFT) Studies: DFT calculations are used to determine optimized molecular geometries, electronic structures, and reactivity indices. nih.govacs.org For this compound, DFT can be used to map the molecular electrostatic potential (MEP) surface to predict sites susceptible to nucleophilic or electrophilic attack and to analyze frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and kinetic stability. nih.govresearchgate.net

Mechanistic Pathway Elucidation: Computational modeling can be used to calculate the energy profiles of potential reaction pathways, including the structures and energies of transition states and intermediates. nih.govcopernicus.org This is particularly valuable for understanding regioselectivity in reactions, such as predicting whether functionalization will occur at the C2 or C3 position of the indole ring. nih.govrsc.org For example, distortion energy analysis has been used to successfully predict the regioselectivity of nucleophilic additions to related indolyne systems. nih.gov

Virtual Screening and Drug Design: Structure-based drug design and molecular docking studies can be employed to design novel 1-(phenylsulfonyl)-1H-indole derivatives with specific biological targets. nih.govnih.gov By computationally screening libraries of virtual compounds against protein targets, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity and most favorable pharmacological profiles, accelerating the discovery process. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-nitro-1-(phenylsulfonyl)-1H-indole, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1 : Start with 1H-indole precursors and employ sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the phenylsulfonyl group at the N1 position .

- Step 2 : Perform nitration at the C4 position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Monitor regioselectivity via TLC and HPLC .

- Optimization : Vary reaction parameters (temperature, solvent polarity, stoichiometry) and analyze yields using GC-MS or LC-MS. For example, polar aprotic solvents like DMF may enhance nitration efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing the nitro and phenylsulfonyl groups in this compound?

Methodological Answer:

- 1H/13C NMR : Identify the phenylsulfonyl group via deshielded aromatic protons (δ 7.5–8.5 ppm) and sulfonyl-linked carbons (δ ~135 ppm for SO₂Ph). The nitro group induces downfield shifts in adjacent protons (C3/C5 positions) .

- FTIR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1520 cm⁻¹) groups .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Nitro Group Hazards : Use blast shields and small-scale reactions to mitigate explosion risks during nitration .

- Sulfonyl Protecting Groups : Wear nitrile gloves and PPE to avoid skin contact; store separately from reducing agents to prevent sulfonation side reactions .

- Waste Management : Neutralize acidic waste (from nitration) with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted 1H NMR chemical shifts for the indole ring system?

Methodological Answer:

- Step 1 : Perform 2D NMR (e.g., NOESY) to assess spatial proximity of protons and confirm substituent orientation .

- Step 2 : Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic effects of the nitro group on ring currents .

- Step 3 : Reconcile discrepancies by evaluating solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the indole nucleus when multiple substituents are present?

Methodological Answer:

- Directing Groups : The phenylsulfonyl group at N1 acts as a strong electron-withdrawing group, directing electrophiles to the para (C4) position. Steric hindrance from bulky substituents (e.g., triisopropylsilyl) can further modulate reactivity .

- Temperature Control : Lower temperatures (–20°C) favor kinetic control in nitration, reducing competing reactions at C5/C7 positions .

Q. How do hydrogen-bonding patterns influence crystallization outcomes for this compound derivatives?

Methodological Answer:

- Graph Set Analysis : Map hydrogen-bond donor/acceptor interactions using crystallographic data (e.g., C=O⋯H–N motifs). The nitro group may participate in weak C–H⋯O interactions, affecting crystal packing .

- Co-Crystallization : Introduce hydrogen-bond donors (e.g., water or alcohols) to stabilize specific polymorphs .

Q. What computational methods are effective for predicting reactivity in functionalized indole derivatives?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify sites for electrophilic/nucleophilic attack. The nitro group lowers HOMO energy, making C4 less reactive to further electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states during sulfonylation/nitration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Methodological Answer:

Q. What experimental designs can clarify discrepancies in biological activity studies of structurally similar indole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro position, sulfonyl groups) and assay against control compounds .

- Dose-Response Curves : Use IC₅₀ values to quantify potency differences, accounting for solubility artifacts (e.g., DMSO interference) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.